

Technical Guide: Structure Elucidation of 2',4',6'-Triisopropylacetophenone (TIPAP)

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Compound of Interest

Compound Name: 2',4',6'-Triisopropylacetophenone

CAS No.: 2234-14-2

Cat. No.: B363969

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Executive Summary

This guide details the structural elucidation of **2',4',6'-Triisopropylacetophenone** (TIPAP), a sterically congested ketone often employed as a kinetic stabilizer in organometallic chemistry and a model substrate for studying Steric Inhibition of Resonance (SIR). Unlike simple acetophenones, TIPAP exhibits unique spectroscopic signatures driven by the orthogonality of the carbonyl group relative to the aromatic ring—a consequence of the bulky ortho-isopropyl groups. This document provides a self-validating workflow for its synthesis, purification, and multi-modal spectroscopic confirmation.

Synthesis and Purity Assessment

The synthesis of TIPAP relies on the Friedel-Crafts acylation of 1,3,5-triisopropylbenzene. Due to the electron-rich nature of the substrate, the reaction proceeds readily, yet the steric bulk directs the acyl group exclusively to the available aromatic position, preventing poly-acylation.

Optimized Synthetic Protocol

- Substrate: 1,3,5-Triisopropylbenzene (1.0 eq)
- Reagent: Acetyl Chloride (1.2 eq)
- Catalyst: Aluminum Chloride (AlCl₃)

) (1.1 eq)

- Solvent: Dichloromethane (DCM) or Carbon Disulfide (CS

)

- Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

- Catalyst Activation: Suspend anhydrous AlCl₃

in dry DCM at 0°C under an inert atmosphere (N

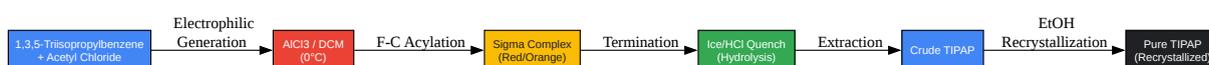
or Ar).

- Acylium Generation: Add acetyl chloride dropwise. Allow the mixture to stir for 15 minutes to generate the active acylium ion complex.
- Substrate Addition: Add 1,3,5-triisopropylbenzene slowly to control the exotherm. The solution will typically darken (orange/red) due to the formation of the sigma-complex.
- Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
- Quench: Pour the reaction mixture over crushed ice/HCl to hydrolyze the aluminum complex.
- Workup: Extract with DCM, wash with brine and NaHCO₃

, and dry over MgSO₄.

- Purification: Recrystallization from ethanol or vacuum distillation is required to remove trace starting material.

Process Visualization



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Figure 1: Friedel-Crafts acylation workflow for TIPAP synthesis.

Spectroscopic Elucidation Strategy

The structural confirmation of TIPAP requires distinguishing it from potential isomers (e.g., migration of isopropyl groups) and confirming the integrity of the isopropyl chains.

Mass Spectrometry (EI-MS)

- Molecular Ion (M⁺):m/z 246. This confirms the formula C

H

O.[1]

- Base Peak:m/z 231 (M - 15). Loss of a methyl group is highly favorable, likely from one of the isopropyl groups to form a stable benzylic cation.
- Acylium Ion:m/z 43 (CH
CO
) . Characteristic of methyl ketones.
- Fragmentation Logic: The loss of the isopropyl group (m/z 203) is also observed. The steric crowding weakens the bond between the ring and the alkyl groups, promoting fragmentation.

Infrared Spectroscopy (FT-IR)

- Carbonyl Stretch (

): ~1690–1700 cm

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- Analysis: Typical acetophenones absorb at ~1685 cm

. In TIPAP, the Steric Inhibition of Resonance (SIR) forces the carbonyl group out of the plane of the benzene ring. This reduces the conjugation (which normally lowers the

frequency) and increases the double-bond character of the C=O, shifting the absorption to a higher wavenumber (closer to aliphatic ketones).

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for TIPAP. The molecule possesses a plane of symmetry passing through the acetyl group and the para-carbon, rendering the two ortho-isopropyl groups equivalent and the two aromatic protons equivalent.

¹H NMR Data Summary (CDCl

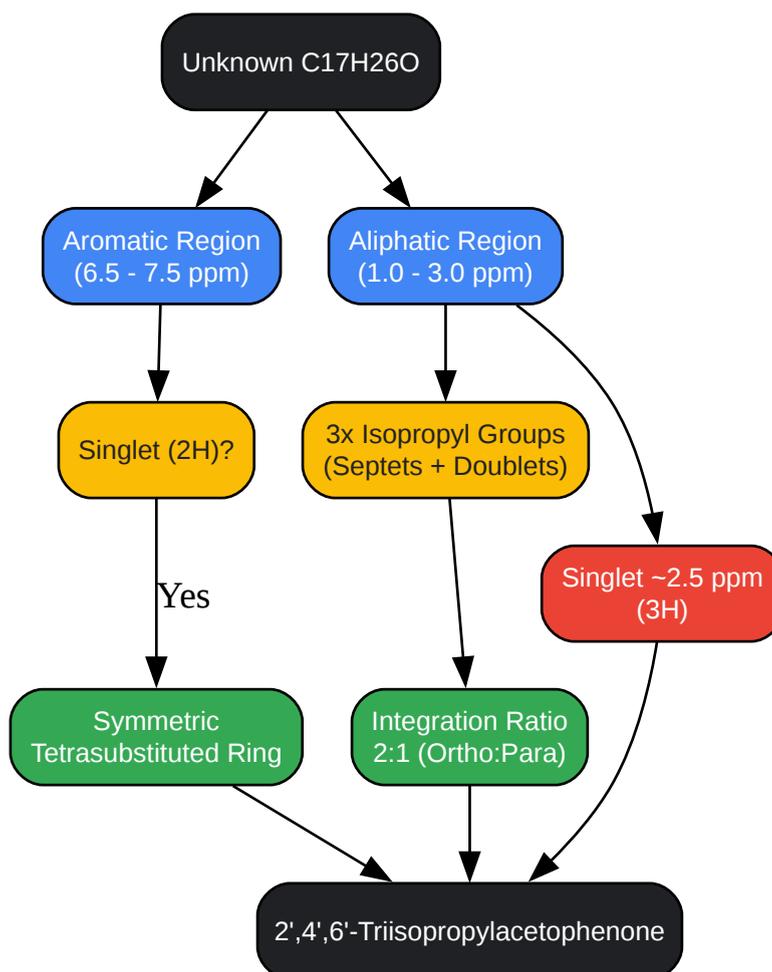
, 400 MHz)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.95	Singlet (s)	2H	Ar-H (meta)	Equivalence confirms 2,4,6-substitution pattern.
2.80 – 2.95	Septet (sep)	1H	p-CH(CH)	Methine of the para-isopropyl group.
2.60 – 2.75	Septet (sep)	2H	o-CH(CH)	Methines of the ortho-isopropyl groups. Often shifted relative to para due to carbonyl proximity.
2.48	Singlet (s)	3H	CO-CH	Acetyl methyl group.
1.26	Doublet (d)	6H	p-CH(CH)	Methyls of the para-isopropyl group.
1.22	Doublet (d)	12H	o-CH(CH)	Methyls of the ortho-isopropyl groups.

Critical Analysis of NMR Dynamics: The ortho-isopropyl groups create a "picket fence" around the carbonyl. At room temperature, the rotation of the isopropyl groups is usually fast on the NMR timescale, appearing as a single set of signals. However, the rotation of the acetyl group itself is restricted. The carbonyl oxygen cannot easily pass the bulky isopropyl methines. This locks the molecule in a conformation where the C=O bond is nearly perpendicular to the aromatic ring (dihedral angle

90°).

Logic Tree for Structural Assignment



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Figure 2: NMR assignment logic tree confirming molecular symmetry and substitution pattern.

Advanced Structural Confirmation: The "Orthogonal" Effect

The defining feature of TIPAP is the Steric Inhibition of Resonance. In a standard acetophenone, the carbonyl is coplanar with the ring to maximize

-orbital overlap. In TIPAP, the steric clash between the carbonyl oxygen and the ortho-isopropyl methine protons (

) is too great.

Consequences for Reactivity & Properties:

- **Reduced Basicity:** The carbonyl oxygen is less basic than typical ketones because the lack of conjugation prevents the ring from stabilizing the protonated carbonyl via resonance.
- **Kinetic Stabilization:** The bulky groups protect the carbonyl carbon from nucleophilic attack. This makes TIPAP difficult to reduce or condense using standard protocols (e.g., forming hydrazones may require forcing conditions).

- **UV-Vis Spectra:** The characteristic

-band (conjugation band) typically seen in acetophenones at ~240 nm is significantly diminished or hypsochromically shifted (blue-shifted) due to the loss of planarity.

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